molecular formula C49H87N3O2 B11934177 A2-Iso5-4DC19

A2-Iso5-4DC19

Katalognummer: B11934177
Molekulargewicht: 750.2 g/mol
InChI-Schlüssel: LFLMZFRWVBAUJI-KWXKLSQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A2-Iso5-4DC19 involves the use of specific chemical reactions and conditions to achieve the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of lipidoid chemistry to create a compound with the desired molecular structure and properties .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

A2-Iso5-4DC19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include modified lipidoid compounds with different functional groups and properties .

Wissenschaftliche Forschungsanwendungen

A2-Iso5-4DC19 has a wide range of scientific research applications, including:

    Chemistry: Used as a carrier for the delivery of polynucleotides and other agents to cells, facilitating various chemical reactions and processes.

    Biology: Employed in the delivery of genetic material to cells, aiding in gene therapy and other biological research.

    Medicine: Utilized in the development of mRNA vaccines and other therapeutic agents, enhancing their delivery and efficacy.

    Industry: Applied in the production of specialized lipidoid compounds for various industrial applications

Wirkmechanismus

The mechanism of action of A2-Iso5-4DC19 involves its ability to effectively deliver agents, such as polynucleotides, to cells. This is achieved through its lipidoid structure, which allows it to interact with cell membranes and facilitate the uptake of the delivered agents. The molecular targets and pathways involved include the interaction with cell surface receptors and the subsequent internalization of the compound and its cargo .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to A2-Iso5-4DC19 include other lipidoid carriers such as A2-Iso5-2DC18 and A12-Iso5-2DC18 .

Uniqueness

This compound stands out due to its specific molecular structure and properties, which make it particularly effective in delivering polynucleotides to cells. Its unique lipidoid composition allows for efficient interaction with cell membranes and enhanced delivery of therapeutic agents .

Eigenschaften

Molekularformel

C49H87N3O2

Molekulargewicht

750.2 g/mol

IUPAC-Name

ethyl 5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate

InChI

InChI=1S/C49H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-49(41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)46-50-47(48(53)54-6-3)52(49)45-39-44-51-42-37-38-43-51/h13-16,19-22,46-47H,4-12,17-18,23-45H2,1-3H3/b15-13-,16-14-,21-19-,22-20-

InChI-Schlüssel

LFLMZFRWVBAUJI-KWXKLSQISA-N

Isomerische SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCCC/C=C\C/C=C\CCCCC

Kanonische SMILES

CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.